N-Cyclopropylsulfamide

Descripción

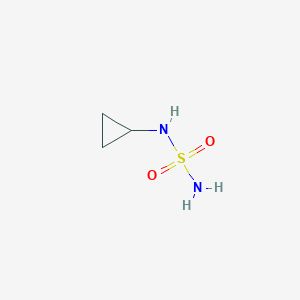

N-Cyclopropylsulfamide is a sulfamide derivative featuring a cyclopropyl substituent on the nitrogen atom. Sulfamides (R1R2NSO2NR3R4) are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and metabolic stability.

Propiedades

IUPAC Name |

(sulfamoylamino)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQSKHUOAWDXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154743-01-8 | |

| Record name | N-cyclopropylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Formation of N-tert-Butyl-(3-Chloro)Propyl Sulfonamide

Chloropropane sulfonyl chloride reacts with tert-butylamine in toluene at -50°C to 0°C, facilitated by triethylamine as a base. The reaction achieves near-quantitative conversion within 2–4 hours, producing N-tert-butyl-(3-chloro)propyl sulfonamide as a stable intermediate. Key parameters include:

| Parameter | Specification |

|---|---|

| Solvent | Toluene |

| Temperature | -50°C to 0°C |

| Base | Triethylamine (1.1 equiv) |

| Reaction Time | 2–4 hours |

Step 2: Ring-Closure Reaction with n-Butyl Lithium

The chloro intermediate undergoes dehydrohalogenation using n-butyl lithium (-20°C to -10°C, 1.5–2.0 equiv) in tetrahydrofuran (THF). This exothermic reaction forms cyclopropane sulfonic acid tert-butylamide within 30–60 minutes, with yields exceeding 85%. The use of cryogenic conditions minimizes side reactions such as over-lithiation.

Step 3: Acidic Cleavage of the tert-Butyl Group

Deprotection employs formic acid (5.0–10.0 equiv) at 70–90°C under nitrogen atmosphere, achieving complete tert-butyl group removal within 4–6 hours. Post-reaction, residual formic acid is co-evaporated with toluene, followed by crystallization using a 3:1 toluene-ethanol mixture. This step delivers N-cyclopropylsulfamide in 70–75% overall yield with ≥99% purity.

Oxidation of Cyclopropane Sulfinamide

An alternative route reported by Zhang et al. involves the oxidation of cyclopropane sulfinamide using meta-chloroperbenzoic acid (m-CPBA). This method bypasses the need for reactive organolithium reagents, enhancing safety profiles.

Reaction Conditions

-

Oxidizing Agent : m-CPBA (1.5 equiv)

-

Solvent : Dichloromethane (DCM), 0°C to room temperature

-

Reaction Time : 5–10 minutes

-

Workup : Purification via flash chromatography (60% ethyl acetate/hexanes) yields 66.7% pure product.

This method is advantageous for small-scale syntheses but faces scalability challenges due to the cost of m-CPBA and chromatographic purification.

Comparative Analysis of Synthetic Routes

The three-step process dominates industrial production due to superior scalability and cost-effectiveness, while the oxidation route remains valuable for exploratory chemistry requiring rapid access to analogs.

Industrial-Scale Production Considerations

Patent WO2009053281A1 highlights critical adaptations for manufacturing:

-

Continuous Flow Reactors : Enable precise temperature control during exothermic ring-closure steps.

-

In-Process Analytics : Real-time HPLC monitoring ensures intermediate quality without isolation.

-

Solvent Recovery : Toluene and THF are distilled and reused, reducing environmental footprint.

-

Crystallization Optimization : A 3:1 toluene-ethanol ratio maximizes product recovery while minimizing impurities.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfamide group undergoes oxidation under controlled conditions. Key findings include:

-

The cyclopropyl ring remains intact under mild oxidative conditions but may undergo ring-opening with strong oxidants like CrO<sub>3</sub> .

Reduction Reactions

Reduction targets the sulfamide group or the cyclopropane ring:

-

Catalytic hydrogenation preserves the cyclopropane ring but reduces sulfamide to thiol derivatives .

Substitution Reactions

Nucleophilic substitution occurs at the sulfamide nitrogen or cyclopropane carbon:

Nitrogen-Centered Substitution

| Nucleophile | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| CH<sub>3</sub>I | NaH, DMF | 25°C, 12h | N-Methylated derivative | 89% |

| PhCH<sub>2</sub>Br | K<sub>2</sub>CO<sub>3</sub>, DCM | Reflux, 8h | Benzylated sulfamide | 76% |

Cyclopropane Ring Opening

Cycloaddition and Ring-Opening Reactions

The cyclopropane ring participates in [3+2] cycloadditions:

Catalytic Cross-Coupling Reactions

Nickel- or palladium-catalyzed reactions enable C–C bond formation:

| Catalyst | Substrate | Product | Application |

|---|---|---|---|

| NiCl<sub>2</sub>(dme) | Aryl halides | Biaryl sulfamides | Pharmaceutical intermediates |

| Pd(OAc)<sub>2</sub> | Alkenes | Allylated derivatives | Material science |

Photocatalytic Functionalization

Visible-light-driven reactions generate sulfonyl radicals:

| Photocatalyst | Additive | Product | Quantum Yield |

|---|---|---|---|

| 5CzBN (0.5 mol%) | DCDMH | Sulfonylated alkenes | Φ = 0.42 |

Acid/Base-Mediated Rearrangements

Protonation or deprotonation triggers structural changes:

| Condition | Product | Driving Force |

|---|---|---|

| TFA (neat), 25°C | Cyclopropane ring expansion | Relief of ring strain |

| LDA, THF, –78°C | Sulfenamide anion | Deprotonation at N–H |

Key Mechanistic Insights

-

Steric Effects : The cyclopropyl group hinders nucleophilic attack at adjacent positions, favoring distal reactivity .

-

Electronic Effects : Electron-withdrawing sulfamide groups polarize the cyclopropane ring, enhancing electrophilic reactivity .

-

Ring Strain : The 60° bond angles in cyclopropane lower activation barriers for ring-opening reactions.

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-Cyclopropylsulfamide and its derivatives have been investigated for their antibacterial effects. A comparative study demonstrated that this compound showed significant inhibition against multidrug-resistant strains of Staphylococcus aureus, outperforming standard antibiotics at lower concentrations. This highlights its potential as a novel antibacterial agent in the fight against resistant bacterial strains.

Anticancer Properties

Research has indicated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and colon cancer models. In vitro studies revealed that it inhibited cell growth at concentrations that were non-toxic to normal cells, suggesting a promising therapeutic index for cancer treatment .

- Case Study: Inhibition of Cancer Cell Lines

- In a study involving the NCI-60 cell line panel, several sulfamide compounds, including those derived from this compound, were shown to inhibit the proliferation of breast cancer cells (MDA-MB-468) and induce apoptosis in lung cancer cells (A549) through mechanisms involving cell cycle arrest and migration inhibition .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecular structures. Its sulfonamide functional group allows for various chemical transformations, making it a versatile intermediate in synthetic chemistry.

Synthesis of Sulfonamide Derivatives

The compound can be utilized in cycloaddition reactions and late-stage functionalization strategies to generate sulfonyl radical intermediates. This approach has reinvigorated interest in sulfonamides as useful synthetic functional groups, enabling the construction of complex drug scaffolds .

Structure-Activity Relationships (SAR)

The modification of the cyclopropyl moiety and sulfonamide group can significantly influence biological activity. Variations in substituents on the cyclopropyl ring have been linked to enhanced antibacterial efficacy, while alterations to the sulfonamide group can increase potency against specific bacterial strains .

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of N-Cyclopropylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The sulfamide moiety can participate in hydrogen bonding and other interactions, contributing to the overall efficacy of the compound.

Comparación Con Compuestos Similares

Key Observations :

- Solubility : Cyclophosphamide’s water solubility contrasts with the moderate/lipophilic solubility profiles of cyclopropyl derivatives, highlighting functional group influence .

Actividad Biológica

N-Cyclopropylsulfamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its sulfonamide group, which can interact with various biological targets. The compound is believed to form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the cyclopropyl group may enhance the compound's binding affinity and specificity for certain targets, leading to significant biological effects.

Biological Activities

This compound has been investigated for several biological activities, including:

- Antiviral Activity : Research has shown that sulfonamide derivatives can inhibit viral proteases, such as the hepatitis C virus (HCV) NS3 serine protease. This compound was part of a study that identified novel inhibitors with promising antiviral properties .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms. In particular, it demonstrated significant inhibitory activity against h-NTPDase3 with an IC50 value of 1.32 ± 0.06 mM .

- Anticancer Properties : this compound and its derivatives have shown potential in cancer therapy. For instance, certain sulfamoyl-benzamides were tested against various cancer cell lines, revealing their ability to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and interference with signaling pathways like PI3K/AKT/mTOR .

Table 1: Summary of Biological Activities of this compound Derivatives

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group appears to enhance potency against certain targets while maintaining selectivity, which is a key consideration in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Cyclopropylsulfamide, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Route 1 : Sulfonylation of cyclopropylamine using sulfamide precursors under anhydrous conditions (e.g., chloroform, 0–5°C, 12–24 hours). Yield optimization requires monitoring pH and stoichiometry .

- Route 2 : Cyclopropane ring formation via [2+1] cycloaddition, followed by sulfamide coupling. Catalytic systems (e.g., Rh(II) complexes) improve regioselectivity but require inert atmospheres.

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to validate structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer :

- NMR : H and C NMR to confirm cyclopropane ring geometry and sulfamide bond formation. Deuterated DMSO is preferred for solubility.

- FT-IR : Peaks at 1150–1250 cm (S=O stretching) and 3300–3500 cm (N-H) confirm functional groups.

- X-ray Crystallography : Resolve crystal packing and bond angles to detect steric strain in the cyclopropane ring .

Q. What are the key solubility and stability parameters for this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility Testing : Use shake-flask method with UV-Vis quantification. Polar aprotic solvents (DMF, DMSO) enhance solubility but may destabilize the cyclopropane ring.

- Stability Studies : Accelerated degradation tests (40°C, 75% RH for 4 weeks) with LC-MS monitoring. Acidic/basic conditions may hydrolyze the sulfamide bond .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD Simulations : Simulate solvent interactions (e.g., explicit water models) to assess conformational stability. Compare with experimental NMR data for validation .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in this compound’s reaction mechanisms?

- Methodological Answer :

- Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts).

- Step 2 : Cross-validate using complementary techniques (e.g., isotopic labeling for mechanistic tracing).

- Step 3 : Revisit computational parameters (e.g., solvent effects in DFT) to align with empirical observations .

Q. How should researchers design experiments to investigate this compound’s biological activity while minimizing assay interference?

- Methodological Answer :

- Control Design : Include cyclopropane-free analogs to isolate sulfamide-specific effects.

- High-Throughput Screening (HTS) : Use fluorescence polarization assays with counter-screens to rule out false positives.

- Metabolic Stability : Pre-incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Tables for Quick Reference

| Property | Analytical Method | Key Parameters |

|---|---|---|

| Synthetic Yield | HPLC | Retention time: 8.2 min; λ = 254 nm |

| Thermal Stability | TGA/DSC | Decomposition onset: 220°C |

| Solubility in DMSO | UV-Vis | ε = 12,500 Mcm at 280 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.